3-Cyclopropyl-3-oxo-2-phenylpropanenitrile
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Overview
Description
“3-Cyclopropyl-3-oxo-2-phenylpropanenitrile” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO/c15-10-13 (11-6-2-1-3-7-11)14 (16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available data .Scientific Research Applications
Catalytic Cycloaddition Reactions
Cyclopropyl phenyl ketones, closely related to 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile, have been used in nickel-catalyzed cycloaddition reactions. These reactions yield cyclopentane compounds with two carbonyl substituents at the 1,3-position, showcasing the utility of cyclopropyl-containing compounds in constructing complex molecular architectures (Ogoshi, Nagata, & Kurosawa, 2006).
Oxidative Cyclizations
The oxidative cyclization of 3-oxopropanenitriles, which share a functional group similarity with this compound, using manganese(III) acetate has led to the synthesis of 4,5-dihydrofuran-3-carbonitriles. This process demonstrates the potential of such compounds in creating heterocyclic structures, which are valuable in various chemical and pharmaceutical applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Metal Carbenoid Reactions
Compounds like this compound are explored in the context of metal carbenoid reactions derived from cyclopropenes. These studies focus on cyclopropanation and C-H insertion reactions, which are crucial for constructing cyclic compounds and functionalizing molecules. This research underscores the reactivity of cyclopropyl groups in the presence of transition metal catalysts and their role in synthetic organic chemistry (Archambeau, Miege, Meyer, & Cossy, 2015).
Synthetic Methodologies
Research into 3,3-Disubstituted oxindoles, which share structural motifs with this compound, has led to the development of catalytic enantioselective syntheses. These methodologies are pivotal for producing compounds with significant biological activity, illustrating the broader applicability of cyclopropyl-containing compounds in creating pharmacologically relevant structures (Cao, Zhou, & Zhou, 2018).
Lewis Acid-Catalyzed Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes, akin to the structure of this compound, has been employed in synthesizing compounds with potential therapeutic applications. This method highlights the strategic use of cyclopropyl groups in facilitating ring-opening reactions under mild conditions, contributing to the field of medicinal chemistry (Lifchits & Charette, 2008).
Safety and Hazards
The safety information available indicates that “3-Cyclopropyl-3-oxo-2-phenylpropanenitrile” is potentially dangerous. The GHS pictograms indicate a serious health hazard . The hazard statements include H301, H311, and H331, which refer to toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-cyclopropyl-3-oxo-2-phenylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-11(12(14)10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPGTXSZKXJMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094320-77-0 |
Source
|
Record name | 3-cyclopropyl-3-oxo-2-phenylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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